Aurovertin D is a fluorescent antibiotic that specifically inhibits the activity of mitochondrial F1-ATPase, an essential enzyme in the ATP synthesis process. This compound is part of a larger family of aurovertins, which are secondary metabolites produced by certain fungi. Aurovertin D has garnered attention for its potential applications in both pharmacology and biochemistry, particularly in studies related to oxidative phosphorylation and ATP synthesis inhibition.
Aurovertin D is primarily isolated from the basidiomycete fungus Albatrellus confluens. This species has been shown to produce various aurovertin compounds, which have been characterized through extensive spectroscopic analysis and biological evaluation. The production of these compounds is often linked to the fungal metabolism and ecological interactions within their environment .
Aurovertin D belongs to the class of compounds known as polyketides, which are characterized by their complex structures derived from the polymerization of acetyl and propionyl units. It is classified as an ATP synthase inhibitor, specifically targeting the beta subunits of the F1-ATPase complex. This classification underscores its role in disrupting energy metabolism at the cellular level .
The synthesis of aurovertin D has been achieved through both natural extraction and total synthesis methods. The natural extraction involves culturing Albatrellus confluens under specific conditions to maximize yield. The total synthesis approach has been documented, utilizing various organic synthesis techniques to construct the complex molecular framework characteristic of aurovertins.
The purification of aurovertin D typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These methods help isolate the compound from other metabolites produced during fungal cultivation. The compound is usually stored in methanol at low temperatures to prevent degradation and preserve its fluorescent properties .
The molecular structure of aurovertin D exhibits a bicyclic core with multiple substituents that contribute to its biological activity. The exact structure can be represented by its molecular formula, which includes carbon, hydrogen, and oxygen atoms arranged in a specific configuration that allows it to interact effectively with ATP synthase.
Aurovertin D primarily engages in non-covalent interactions with the F1-ATPase complex, leading to inhibition of ATP synthesis and hydrolysis. The binding mechanism involves steric hindrance that prevents necessary conformational changes within the enzyme required for catalytic activity.
The binding sites for aurovertin D have been identified through structural studies using X-ray crystallography and molecular dynamics simulations. These studies reveal that aurovertin D binds specifically to the beta subunits of F1-ATPase, effectively blocking substrate access and altering enzyme kinetics .
The mechanism by which aurovertin D inhibits ATP synthase involves interference with the conformational changes necessary for ATP production. When bound to the enzyme, aurovertin D stabilizes an inactive form of F1-ATPase, thereby preventing ATP from being synthesized from adenosine diphosphate and inorganic phosphate.
Experimental data indicate that this inhibition is uncompetitive, meaning that it reduces the maximum rate of reaction without affecting the affinity for substrates directly .
Aurovertin D has several scientific applications:
Aurovertin D is a fungal polyketide with the molecular formula C₂₅H₃₂O₉ and a molecular weight of 476.52 g/mol [5] [8] [9]. Its structure features a characteristic 2,6-dioxabicyclo[3.2.1]octane (DBO) ring system fused to a methylated α-pyrone moiety via a conjugated hexatriene linker [2] [3] [7]. The bicyclic core contains four chiral centers (C-2, C-3, C-4, C-5) and two quaternary oxygens, forming a rigid [3.2.1] bicyclic ether. The absolute stereochemistry of the DBO ring is conserved across natural aurovertins, with configurations typically assigned as 2R, 3S, 4R, and 5S based on biosynthetic homology and total synthesis efforts [3] [7]. The hexatriene chain exhibits E geometry at all double bonds (C7=C8, C9=C10, C11=C12), critical for maintaining planarity and binding to ATP synthase [4] [8].
Aurovertin D is a yellow, crystalline solid with limited water solubility but high solubility in organic solvents like methanol, chloroform, and DMSO [5] [7]. Its stability is influenced by the conjugated system: the α-pyrone ring is susceptible to hydrolytic degradation under alkaline conditions, while the polyene linker undergoes cis-trans isomerization under UV light [3] [7]. Key spectral signatures include:
Table 1: Key Physicochemical Properties of Aurovertin D
Property | Value/Descriptor | Measurement Context |
---|---|---|
Molecular Formula | C₂₅H₃₂O₉ | High-resolution MS [5] |
Molecular Weight | 476.52 g/mol | HREIMS [7] |
Boiling Point (predicted) | 645.4°C | Computational estimation [8] |
LogP (predicted) | ~2.8 | Hydrophobicity index [4] |
UV-Vis Maxima | 228, 292, 382 nm | Methanol solution [7] |
Natural and semi-synthetic analogues of aurovertin D exhibit modifications primarily at four regions:
Biosynthetically, the aurovertin scaffold is constructed by a highly reducing polyketide synthase (HR-PKS, AurA) that assembles a propionate-primed polyene precursor. Methyltransferase (AurB) O-methylates the α-pyrone, while flavin-dependent monooxygenase (AurC) and epoxide hydrolase (AurD) catalyze iterative epoxidations and ring closures to form the DBO moiety [3].
Table 2: Structural Modifications in Key Aurovertin Analogues
Analogue | Modification Site | Structural Change | Biosynthetic/Chemical Origin |
---|---|---|---|
Aurovertin J | C-16 of α-pyrone | Demethylation (-CH₃) | Natural (fungal mutant) [7] |
Aurovertin L | C13=C14 bond | Cleavage to aldehyde | Oxidative degradation [7] |
Aurovertin M | C-5 acetate | Replacement with propionyl | Acyltransferase diversification [7] |
Aurovertin O | C9=C10 bond | Reduction to hydroxymethine | Epoxide hydrolysis [7] |
SAR studies reveal that both the DBO core and polyene linker are critical for ATP synthase inhibition:
Aurovertin D binds uncompetitively to the β-subunits of F₁-ATPase at a site distinct from nucleotides, with key interactions involving β-Tyr-345, β-Arg-398, and β-Glu-395. Modifications altering the DBO ring’s topology (e.g., aurovertin K) disrupt long-range dynamics at catalytic sites >12 Å away, underscoring its allosteric mechanism [4] [6].
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